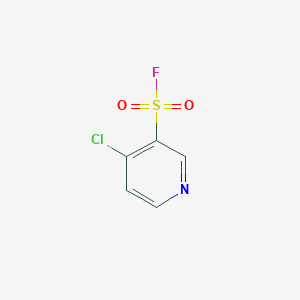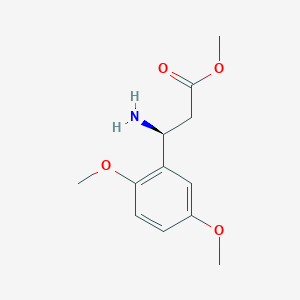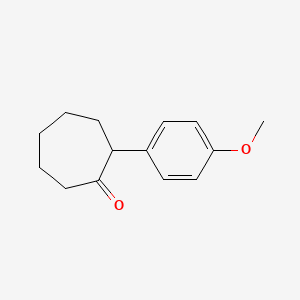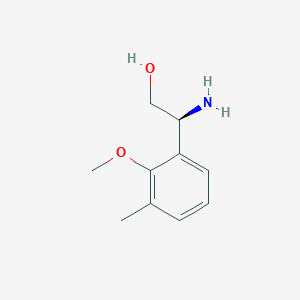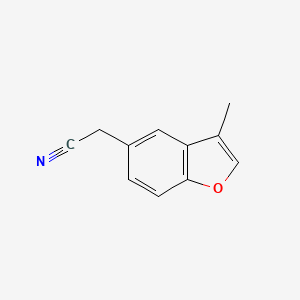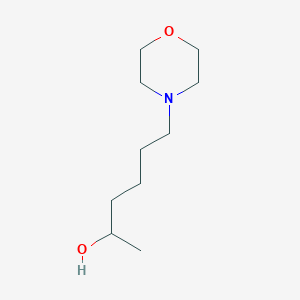
6-Morpholinohexan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Morpholinohexan-2-ol is a chemical compound with the molecular formula C10H21NO2 It is a morpholine derivative, characterized by the presence of a morpholine ring attached to a hexanol chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Morpholinohexan-2-ol typically involves the reaction of morpholine with hexan-2-ol under specific conditions. One common method is the nucleophilic substitution reaction where morpholine acts as a nucleophile, attacking the electrophilic carbon in hexan-2-ol. This reaction is often carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic attack.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions: 6-Morpholinohexan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in this compound can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.
Major Products:
Oxidation: Formation of 6-morpholinohexan-2-one.
Reduction: Formation of hexane.
Substitution: Formation of 6-morpholinohexyl halides or amines.
科学的研究の応用
6-Morpholinohexan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its morpholine ring, which is a common motif in biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of 6-Morpholinohexan-2-ol involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Morpholine: The parent compound, which lacks the hexanol chain.
Hexan-2-ol: The alcohol component without the morpholine ring.
6-Morpholinohexan-2-one: An oxidized form of 6-Morpholinohexan-2-ol.
Uniqueness: this compound is unique due to the combination of the morpholine ring and the hexanol chain, which imparts specific chemical and biological properties not found in the individual components. This makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and potential therapeutic agents.
特性
分子式 |
C10H21NO2 |
|---|---|
分子量 |
187.28 g/mol |
IUPAC名 |
6-morpholin-4-ylhexan-2-ol |
InChI |
InChI=1S/C10H21NO2/c1-10(12)4-2-3-5-11-6-8-13-9-7-11/h10,12H,2-9H2,1H3 |
InChIキー |
ZLQIMPNKSZEYPE-UHFFFAOYSA-N |
正規SMILES |
CC(CCCCN1CCOCC1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



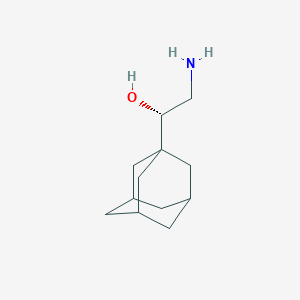

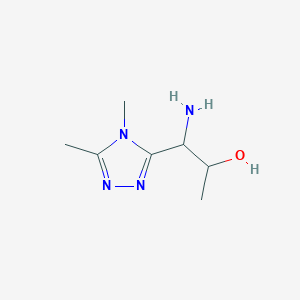
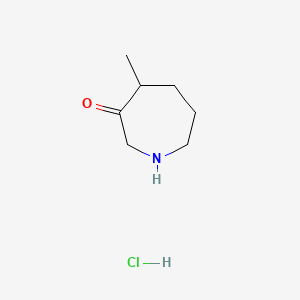
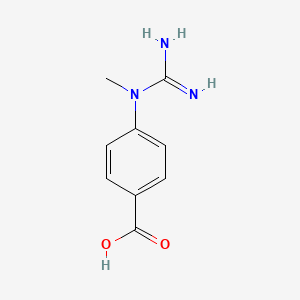
![(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1,3-thiazol-5-yl)propanoic acid](/img/structure/B13620990.png)
![tert-butyl N-[2-amino-1-(2-fluorophenyl)ethyl]carbamate](/img/structure/B13621007.png)
